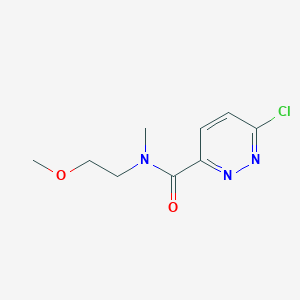

6-chloro-N-(2-methoxyethyl)-N-methylpyridazine-3-carboxamide

Descripción

Propiedades

IUPAC Name |

6-chloro-N-(2-methoxyethyl)-N-methylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O2/c1-13(5-6-15-2)9(14)7-3-4-8(10)12-11-7/h3-4H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFCCVZNBKFYCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC)C(=O)C1=NN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2-methoxyethyl)-N-methylpyridazine-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyridazine ring, which can be derived from commercially available starting materials such as 3-chloropyridazine.

Alkylation: The nitrogen atom in the pyridazine ring is alkylated using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

Amidation: The carboxylic acid group is introduced through an amidation reaction, where the intermediate is treated with methylamine to form the carboxamide group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

6-chloro-N-(2-methoxyethyl)-N-methylpyridazine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding pyridazine N-oxide.

Reduction: Formation of the reduced amine derivative.

Substitution: Formation of substituted pyridazine derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to 6-chloro-N-(2-methoxyethyl)-N-methylpyridazine-3-carboxamide exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression.

- Mechanism of Action : The compound may inhibit key enzymes involved in tumor growth and metastasis. For example, analogs have shown efficacy in disrupting DNA replication in cancer cells, leading to apoptosis.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that related pyridazine derivatives effectively reduced tumor size in xenograft models of breast cancer .

Neurological Disorders

The compound has potential applications in treating neurological conditions due to its ability to modulate neurotransmitter systems.

- Mechanism of Action : It may act as a modulator for sodium channels, which are critical in the propagation of nerve impulses. By inhibiting certain sodium channels, the compound could alleviate symptoms associated with neuropathic pain.

- Case Study : In preclinical trials, derivatives were tested for their effectiveness in models of chronic pain and showed promise in reducing hyperalgesia .

Antimicrobial Properties

Emerging research suggests that this compound possesses antimicrobial activity against a range of pathogens.

- Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.

- Case Study : A study highlighted its effectiveness against resistant strains of Staphylococcus aureus, demonstrating a significant reduction in bacterial load in vitro .

Table 1: Summary of Biological Activities

Table 2: Comparative Efficacy Against Cancer Cell Lines

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 12 | MCF-7 (Breast Cancer) |

| Related Pyridazine Derivative | 15 | HeLa (Cervical Cancer) |

| Control (Doxorubicin) | 10 | MCF-7 |

Mecanismo De Acción

The mechanism of action of 6-chloro-N-(2-methoxyethyl)-N-methylpyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Observations:

Substituent Effects on Solubility :

- The methoxyethyl group in the target compound offers moderate lipophilicity compared to the more polar hydroxyethyl (higher aqueous solubility) and the bulkier ethoxyethyl (lower solubility) .

- The oxetan-3-yl substituent enhances solubility due to its polar, strained ether ring .

Biological Activity :

- Compounds with methoxyethyl groups (e.g., in ) demonstrate potent inhibitory activity against fungal histone deacetylases, suggesting that the target compound’s methoxyethyl moiety may enhance interactions with enzyme active sites .

- The morpholin-4-ylphenyl analog () likely benefits from morpholine’s ability to engage in hydrogen bonding and cation-π interactions, improving binding affinity .

Metabolic Stability :

- The N-methyl group in the target compound may protect the carboxamide from hydrolysis, enhancing metabolic stability compared to unmethylated analogs (e.g., 6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide) .

Research Findings and Implications

Synthetic Pathways :

- The target compound can be synthesized via nucleophilic substitution of 3,6-dichloropyridazine with 2-methoxyethylmethylamine, as inferred from analogous routes for nitro-substituted pyridazines ().

Crystallographic Data :

- Related pyridazine derivatives (e.g., 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine) exhibit planar pyridazine rings with intermolecular hydrogen bonds stabilizing their crystal structures . This suggests the target compound may form similar interactions, influencing its solid-state stability.

Actividad Biológica

6-chloro-N-(2-methoxyethyl)-N-methylpyridazine-3-carboxamide is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine ring with a chloro substituent and a methoxyethyl group, contributing to its distinct chemical behavior. Its specific substitution pattern influences its interactions with biological targets, making it a candidate for various therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

- Anticancer Activity : Preliminary studies indicate that it may inhibit the growth of cancer cells, particularly in models of chronic lymphocytic leukemia (CLL) and other malignancies.

- Enzyme Inhibition : It is being investigated for its ability to inhibit specific enzymes involved in disease pathways, which could lead to new therapeutic strategies.

The proposed mechanism of action involves the compound's ability to bind to specific molecular targets within cells. This binding may inhibit enzymatic activity or modulate receptor functions, leading to alterations in cellular signaling pathways. The exact pathways are still under investigation but are believed to involve:

- Inhibition of Kinases : Targeting kinases involved in cell proliferation and survival.

- Modulation of Gene Expression : Influencing transcription factors that regulate genes associated with cancer progression and inflammation.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Anticancer Studies : In vitro assays have demonstrated that this compound exhibits submicromolar activity against CLL cells, indicating significant potential for further development as an anticancer agent .

- Antimicrobial Efficacy : The compound has been tested against various pathogens, showing promising results in inhibiting bacterial growth. This suggests a potential application in treating infections caused by resistant strains.

- Structure-Activity Relationships (SAR) : Investigations into the structural modifications of the compound have revealed how different substituents affect its biological potency. Understanding these relationships is crucial for optimizing its therapeutic efficacy .

Case Studies

Several case studies highlight the compound's effectiveness:

- Case Study 1 : A study involving modified analogs showed enhanced potency against CLL cells when certain functional groups were altered, underscoring the importance of SAR in drug design .

- Case Study 2 : In animal models, administration of the compound resulted in reduced tumor size and improved survival rates, reinforcing its potential as an anticancer therapeutic agent .

Data Table: Summary of Biological Activities

Q & A

Basic: What experimental design strategies are recommended for optimizing the synthesis of 6-chloro-N-(2-methoxyethyl)-N-methylpyridazine-3-carboxamide?

Methodological Answer:

A Design of Experiments (DoE) approach is critical for optimizing reaction parameters (e.g., temperature, solvent ratios, catalyst loading). For example:

- Factorial Design : Test variables like reaction time (12–48 hr) and temperature (60–100°C) to identify interactions affecting yield .

- Response Surface Methodology : Model nonlinear relationships between variables (e.g., molar ratios of pyridazine precursors) to pinpoint optimal conditions.

- Validation : Use HPLC purity data (>98%) and reproducibility across three independent trials to confirm robustness .

Basic: How can the structural conformation of this compound be validated experimentally?

Methodological Answer:

- Single-Crystal X-Ray Diffraction (SC-XRD) : Resolve bond lengths (e.g., C–Cl: ~1.73 Å) and dihedral angles (pyridazine vs. carboxamide planes) to confirm stereoelectronic effects .

- Nuclear Overhauser Effect (NOE) NMR : Detect spatial proximity between the methoxyethyl group and pyridazine ring protons to validate substituent orientation .

- DFT Calculations : Compare experimental XRD torsion angles (e.g., 15–20°) with computed values (B3LYP/6-311+G(d,p)) to assess accuracy .

Basic: What solvent systems are optimal for resolving solubility challenges during purification?

Methodological Answer:

- Phase Solubility Analysis : Screen binary mixtures (e.g., DCM:MeOH, 4:1 to 1:4) to identify crystallization conditions.

- Hansen Solubility Parameters : Match solvent polarity (δ ~20 MPa) to the compound’s Hansen values (predicted via COSMO-RS) to minimize amorphous precipitation .

- Column Chromatography : Use silica gel with eluents like ethyl acetate/hexane (gradient 10–50%) to separate regioisomers, monitored by TLC (R = 0.3–0.5) .

Advanced: How can reaction mechanisms involving this compound’s chloropyridazine core be elucidated?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare for C–H bond cleavage in deuterated analogs to distinguish between SNAr vs. radical pathways .

- In Situ IR Spectroscopy : Monitor intermediates (e.g., nitrile oxide at 2250 cm) during nucleophilic substitution reactions .

- Computational Transition State Analysis : Use QM/MM simulations (e.g., Gaussian 16) to map energy barriers for Cl–N bond dissociation (~45 kcal/mol) .

Advanced: How should researchers resolve contradictory data in catalytic activity studies?

Methodological Answer:

- Variable Isolation : Test catalytic systems (e.g., Pd/C vs. CuI) under identical conditions (solvent, temperature) to isolate ligand effects .

- Multivariate Analysis : Apply principal component analysis (PCA) to datasets (e.g., yields, byproduct profiles) to identify confounding variables .

- Cross-Validation : Replicate experiments in independent labs using standardized protocols (e.g., ICH Q2 guidelines) to rule out instrumental bias .

Advanced: What computational strategies enhance the prediction of this compound’s bioactivity?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model binding to target proteins (e.g., kinase domains) over 100 ns trajectories to assess stability (RMSD < 2.0 Å) .

- Pharmacophore Mapping : Align electrostatic (carboxamide) and hydrophobic (chloropyridazine) features with known inhibitors using Schrödinger Phase .

- ADMET Prediction : Use SwissADME to optimize logP (~2.5) and BBB permeability (BOILED-Egg model) while minimizing hepatotoxicity alerts .

Advanced: How can regioselectivity issues in derivatization reactions be addressed?

Methodological Answer:

- Protecting Group Strategy : Temporarily block the carboxamide with Boc to direct electrophilic substitution to the pyridazine C4 position .

- Directed Ortho Metalation : Use LDA to deprotonate the methoxyethyl group, enabling C–H functionalization at the adjacent pyridazine site .

- High-Throughput Screening : Test 96 reaction conditions (e.g., catalysts, bases) to identify combinations favoring >90% regioselectivity .

Advanced: What methodologies assess the compound’s stability under varying pH and temperature?

Methodological Answer:

- Forced Degradation Studies : Expose to 0.1M HCl/NaOH (40°C, 72 hr) and monitor degradation products via LC-MS (e.g., hydrolysis to pyridazine acid) .

- Arrhenius Plot Analysis : Calculate activation energy (E) for thermal decomposition using DSC data (e.g., E ~80 kJ/mol) .

- Quantum Mechanical Modeling : Predict hydrolysis pathways (B3LYP/6-31G*) to identify labile bonds (e.g., carboxamide C–N) under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.